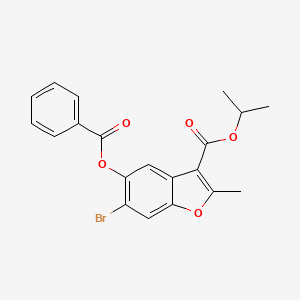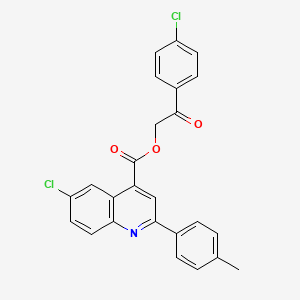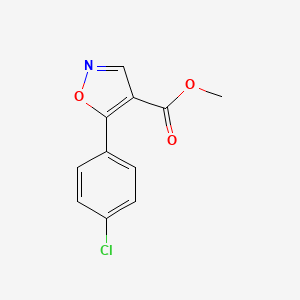
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メルカプト-6-フェニルピリミジン-4-カルボン酸エチルは、分子式C13H12N2O2Sを持つ有機化合物です。これはピリミジン誘導体であり、ピリジンと類似したヘテロ環式芳香族有機化合物です。
準備方法
合成経路と反応条件
2-メルカプト-6-フェニルピリミジン-4-カルボン酸エチルは、いくつかの方法で合成できます。一般的な合成経路の1つは、シアン酢酸エチル、チオ尿素、およびベンズアルデヒドを塩基の存在下で反応させることを含みます。 この反応は通常還流条件下で行われ、生成物は結晶化により単離されます .
工業的生産方法
本化合物の工業的生産方法は、文献では十分に記載されていません。しかし、実験室での合成は、反応条件を最適化し、大規模生産に適した機器を使用することで、工業規模に拡大することができます。
化学反応の分析
反応の種類
2-メルカプト-6-フェニルピリミジン-4-カルボン酸エチルは、以下を含む様々な化学反応を起こします。
酸化: メルカプト基(-SH)は、酸化されてジスルフィドまたはスルホン酸を形成できます。
還元: この化合物は、対応するチオールまたはその他の還元された誘導体を形成するために還元できます。
置換: この化合物は、求核置換反応を起こし、メルカプト基を他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)および過マンガン酸カリウム(KMnO4)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: アミン、アルコール、またはチオールなどの求核剤を置換反応に使用できます。
生成される主要な生成物
酸化: ジスルフィドまたはスルホン酸。
還元: チオールまたはその他の還元された誘導体。
置換: 使用する求核剤に応じて、様々な置換されたピリミジン誘導体。
科学的研究の応用
2-メルカプト-6-フェニルピリミジン-4-カルボン酸エチルは、いくつかの科学研究における応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性および抗がん特性など、潜在的な生物活性について研究されています。
医学: 特に新薬の開発において、潜在的な治療的応用について調査されています。
工業: 特殊化学薬品および材料の合成に使用されます。
作用機序
2-メルカプト-6-フェニルピリミジン-4-カルボン酸エチルの作用機序は、特定の分子標的および経路との相互作用を含みます。メルカプト基(-SH)は、タンパク質中のチオール基と共有結合を形成し、その機能を変化させる可能性があります。 この相互作用は、酵素活性の阻害またはシグナル伝達経路の調節など、様々な生物学的効果につながる可能性があります .
類似の化合物との比較
2-メルカプト-6-フェニルピリミジン-4-カルボン酸エチルは、以下のような他の類似化合物と比較することができます。
- 2-(4-メトキシフェニル)-6-フェニルピリジン-4-カルボン酸メチル
- 2-(4-ブロモフェニル)-6-フェニルピリジン-4-カルボン酸メチル
- 2-(メチルチオ)-4-フェニルピリミジン
これらの化合物は構造的に類似していますが、置換基が異なり、化学的および生物学的性質が異なります .
結論
2-メルカプト-6-フェニルピリミジン-4-カルボン酸エチルは、様々な科学分野で大きな可能性を秘めた汎用性の高い化合物です。その独特の化学構造により、様々な反応を起こすことができ、研究および産業応用にとって貴重です。さらなる研究により、その可能性を完全に解明し、新たな応用を開発する必要があります。
類似化合物との比較
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:
- Methyl 2-(4-methoxyphenyl)-6-phenylpyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate
- 2-(Methylthio)-4-phenylpyrimidine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
特性
分子式 |
C13H12N2O2S |
|---|---|
分子量 |
260.31 g/mol |
IUPAC名 |
ethyl 4-phenyl-2-sulfanylidene-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H12N2O2S/c1-2-17-12(16)11-8-10(14-13(18)15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,18) |
InChIキー |
APGHCROVENFNSF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NC(=S)N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043932.png)



acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12043962.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12043966.png)
![[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12043973.png)
